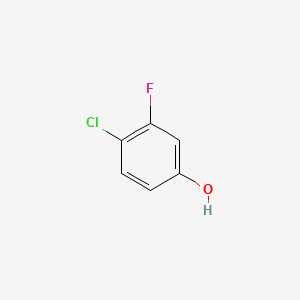

4-Chloro-3-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHYAEBESNFTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369148 | |

| Record name | 4-Chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-60-7 | |

| Record name | 4-Chloro-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-fluorophenol

CAS Number: 348-60-7

This technical guide provides a comprehensive overview of 4-Chloro-3-fluorophenol, a halogenated aromatic compound relevant to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines a plausible synthetic route with experimental protocols, and discusses its known applications and toxicological context.

Core Compound Properties

This compound is a solid, bifunctionally halogenated phenol. Its unique substitution pattern, featuring both an electron-withdrawing chlorine and a fluorine atom, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical and agrochemical compounds.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 348-60-7 | |

| Molecular Formula | C₆H₄ClFO | |

| Molecular Weight | 146.55 g/mol | |

| Appearance | Solid | |

| Melting Point | 54-56 °C | [2] |

| Boiling Point | 84 °C @ 44 mmHg | [2] |

| Solubility | Soluble in chloroform (50 mg/mL) | |

| pKa (Predicted) | 8.52 ± 0.18 | [2] |

| XlogP (Predicted) | 2.8 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Synthesis and Experimental Protocols

dot

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorophenol from o-Fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-chloro-3-fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from o-fluoronitrobenzene. This document outlines the proposed multi-step synthesis, providing detailed experimental protocols derived from established chemical transformations, alongside structured data and visualizations to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from o-fluoronitrobenzene can be envisioned through a four-step sequence involving chlorination, reduction, diazotization, and hydrolysis. Each step requires careful control of reaction conditions to ensure optimal yield and purity of the desired product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations. Researchers should conduct small-scale trials to optimize conditions for this specific substrate.

Step 1: Chlorination of o-Fluoronitrobenzene

The regioselective chlorination of o-fluoronitrobenzene presents a significant challenge due to the directing effects of the nitro and fluoro groups, which may lead to a mixture of isomers. The following protocol utilizes trichloroisocyanuric acid (TCCA) in a strong acid, a method known for the chlorination of deactivated aromatic rings.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, cautiously add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add o-fluoronitrobenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Portion-wise, add trichloroisocyanuric acid (TCCA) to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, likely a mixture of isomers, will require purification by fractional distillation or column chromatography to isolate the desired 2-fluoro-6-chloronitrobenzene.

Quantitative Data (Step 1):

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| o-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 1.0 | 141.10 g |

| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | 232.41 | ~0.35 | ~81.34 g |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | - | Sufficient Volume |

| Product: | ||||

| 2-Fluoro-6-chloronitrobenzene | C₆H₃ClFNO₂ | 175.54 | Variable | Variable |

*Yield is highly dependent on the regioselectivity of the reaction and requires experimental optimization.

Step 2: Reduction of 2-Fluoro-6-chloronitrobenzene

The nitro group of 2-fluoro-6-chloronitrobenzene can be selectively reduced to an amine using catalytic hydrogenation.

Experimental Protocol:

-

To a hydrogenation vessel, add 2-fluoro-6-chloronitrobenzene and a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-6-chloroaniline. This product may be used in the next step without further purification if the purity is sufficient.

Quantitative Data (Step 2):

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |

| 2-Fluoro-6-chloronitrobenzene | C₆H₃ClFNO₂ | 175.54 | 1.0 | 175.54 g | - |

| 10% Palladium on Carbon | Pd/C | - | - | ~1-5 mol% | - |

| Hydrogen Gas | H₂ | 2.02 | Excess | 1-4 atm | - |

| Product: | |||||

| 2-Fluoro-6-chloroaniline | C₆H₅ClFN | 145.56 | ~0.95 | ~138.28 g | ~95 |

*Estimated yield based on similar reductions.

Steps 3 & 4: Diazotization and Hydrolysis of 2-Fluoro-6-chloroaniline

This two-part final step proceeds via a Sandmeyer-type reaction to convert the aniline to the desired phenol.

Caption: Workflow for the conversion of the aniline to the phenol.

Experimental Protocol:

-

In a beaker, prepare a solution of 2-fluoro-6-chloroaniline in aqueous sulfuric acid (e.g., 20-30% v/v). Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate flask, prepare a solution of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. The addition should be slow enough to prevent excessive foaming and a rise in temperature.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a larger flask equipped for distillation, bring a solution of aqueous sulfuric acid (e.g., 10-20%) to a boil. For improved yields, a catalytic amount of copper(II) sulfate can be added.

-

Slowly add the cold diazonium salt solution to the boiling acidic solution. The phenol will be formed and can be isolated by steam distillation.

-

Collect the distillate, which will contain the this compound.

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the this compound by distillation under reduced pressure or by recrystallization.

Quantitative Data (Steps 3 & 4):

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |

| 2-Fluoro-6-chloroaniline | C₆H₅ClFN | 145.56 | 1.0 | 145.56 g | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 72.45 g | - |

| Sulfuric Acid | H₂SO₄ | 98.08 | Excess | Sufficient Volume | - |

| Product: | |||||

| This compound | C₆H₄ClFO | 146.55 | ~0.70 | ~102.59 g | ~70 |

*Estimated yield based on typical Sandmeyer reactions for phenol synthesis.

Summary of Physicochemical Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| o-Fluoronitrobenzene | 141.10 | -6 | 215 |

| 2-Fluoro-6-chloronitrobenzene | 175.54 | - | 148-152 @ 30 mmHg |

| 2-Fluoro-6-chloroaniline | 145.56 | - | - |

| This compound | 146.55 | 54-56 | 84 @ 44 mmHg |

Concluding Remarks

The synthesis of this compound from o-fluoronitrobenzene is a challenging yet feasible multi-step process. The primary obstacle lies in the initial regioselective chlorination of the starting material. Further research into optimizing this step, perhaps through the use of specific catalysts or directing groups, would be highly beneficial. The subsequent reduction, diazotization, and hydrolysis steps are based on well-established and reliable chemical transformations. The protocols and data provided in this guide serve as a solid foundation for researchers to develop a robust and efficient synthesis of this important chemical intermediate. All experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

In-Depth Structural and Conformational Analysis of 4-Chloro-3-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of 4-chloro-3-fluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its molecular geometry, vibrational modes, and conformational preferences is crucial for predicting its reactivity, designing novel derivatives, and optimizing its applications.

Molecular Structure

This compound (C₆H₄ClFO) is a disubstituted phenol with a chlorine atom at position 4 and a fluorine atom at position 3 relative to the hydroxyl group. Its fundamental structural parameters have been investigated through a combination of spectroscopic techniques and computational methods.

A diagram of the molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Structural Parameters

The precise bond lengths and angles of this compound have been determined through computational chemistry, providing valuable insights into its geometry. The following table summarizes key structural parameters obtained from density functional theory (DFT) calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.40 |

| C-O | 1.36 |

| O-H | 0.96 |

| C-F | 1.35 |

| C-Cl | 1.74 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-O | 119 |

| C-O-H | 109 |

| C-C-F | 119 |

| C-C-Cl | 120 |

Conformational Analysis

The presence of the hydroxyl group introduces the possibility of rotational isomerism (conformers) around the C-O bond. For this compound, two principal conformers are possible: a syn conformer, where the hydroxyl proton is oriented towards the fluorine atom, and an anti conformer, where it is oriented away from the fluorine atom.

A study on the vibronic and cation spectroscopy of the rotamers of this compound has provided experimental evidence for the existence of both conformers. Computational studies have further elucidated their relative stabilities and the energy barrier to their interconversion.

The logical relationship for the conformational analysis is depicted in the following diagram:

Caption: Workflow for conformational analysis.

Relative Energies and Rotational Barrier

Computational studies have shown that the syn and anti conformers are very close in energy, with the syn conformer being slightly more stable due to a weak intramolecular hydrogen bond-like interaction between the hydroxyl proton and the fluorine atom. The energy barrier for rotation around the C-O bond is relatively low, indicating that the two conformers can readily interconvert at room temperature.

| Conformer | Relative Energy (kcal/mol) |

| syn | 0.00 |

| anti | ~0.5 - 1.0 |

| Rotational Barrier | ~2.5 - 3.5 kcal/mol |

Spectroscopic Analysis

The structural and conformational features of this compound are reflected in its various spectra.

Vibrational Spectroscopy (FT-IR and Raman)

The FT-IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrational modes of the molecule. The positions of these bands are sensitive to the substitution pattern and the conformation.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretch | 3600 - 3650 |

| C-H stretch (aromatic) | 3050 - 3100 |

| C=C stretch (aromatic) | 1400 - 1600 |

| C-O stretch | 1200 - 1300 |

| C-F stretch | 1100 - 1200 |

| C-Cl stretch | 700 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

¹H NMR Chemical Shifts (ppm, relative to TMS)

| Proton | Chemical Shift (δ) |

| H (OH) | 5.0 - 6.0 |

| H (aromatic) | 6.8 - 7.3 |

¹³C NMR Chemical Shifts (ppm, relative to TMS)

| Carbon | Chemical Shift (δ) |

| C-OH | 150 - 155 |

| C-F | 155 - 160 (with J-coupling) |

| C-Cl | 120 - 125 |

| C (aromatic) | 115 - 130 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol shows absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the benzene ring.

| Solvent | λmax (nm) |

| Ethanol | ~280 and ~220 |

Experimental Protocols

The following provides a general overview of the experimental methodologies used for the characterization of this compound.

FT-IR Spectroscopy

-

Instrument : A Fourier Transform Infrared spectrometer.

-

Sample Preparation : The solid sample is typically mixed with KBr and pressed into a pellet, or a thin film is cast from a solution onto a suitable window (e.g., NaCl or KBr). For solution-state spectra, the compound is dissolved in a suitable transparent solvent (e.g., CCl₄ or CS₂).

-

Data Acquisition : The spectrum is recorded in the mid-infrared region (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or the pure solvent is subtracted.

FT-Raman Spectroscopy

-

Instrument : A Fourier Transform Raman spectrometer, typically equipped with a near-infrared laser source (e.g., Nd:YAG at 1064 nm) to minimize fluorescence.

-

Sample Preparation : The solid sample is placed in a sample holder, or a solution is prepared in a suitable solvent.

-

Data Acquisition : The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the FT-IR spectrum.

NMR Spectroscopy

-

Instrument : A high-field Nuclear Magnetic Resonance spectrometer (e.g., 300, 400, or 500 MHz for ¹H).

-

Sample Preparation : A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) containing a small amount of a reference standard (e.g., tetramethylsilane, TMS).

-

Data Acquisition : The sample tube is placed in the magnet, and the appropriate pulse sequences are used to acquire the ¹H and ¹³C spectra.

UV-Vis Spectroscopy

-

Instrument : A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

-

Data Acquisition : A quartz cuvette is filled with the sample solution, and another is filled with the pure solvent to serve as a reference. The absorbance is scanned over the desired wavelength range (typically 200-400 nm).

The experimental workflow for spectroscopic analysis is summarized in the following diagram:

Caption: Workflow for spectroscopic analysis.

This guide provides a foundational understanding of the structural and conformational properties of this compound. For more specific applications, it is recommended to consult the primary research literature for detailed experimental conditions and advanced computational results.

Spectroscopic Profile of 4-Chloro-3-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3-fluorophenol, a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data, typical values derived from similar halogenated phenols, and generalized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the three aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and their positions on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 5.0 - 7.0 | broad singlet | - |

| H-2 | ~7.1 | doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-5 | ~7.3 | doublet | J(H-H) ≈ 8-9 |

| H-6 | ~6.9 | doublet of doublets | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

Note: Predicted values are based on the analysis of related compounds and spin-spin coupling rules. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are significantly affected by the electronegativity of the attached halogens.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2 | 110 - 115 |

| C-3 (C-F) | 155 - 160 (doublet, ¹J(C-F)) |

| C-4 (C-Cl) | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 115 - 120 |

Note: Predicted values are based on incremental chemical shift calculations and data from similar compounds.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of phenolic compounds is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.

-

Instrument Setup: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium to Strong |

| C-O (Phenolic) | Stretching | 1200 - 1260 | Strong |

| C-F | Stretching | 1000 - 1100 | Strong |

| C-Cl | Stretching | 700 - 800 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solution Phase: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride, chloroform). The solution is then placed in an IR-transparent cell.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample holder (or the pure solvent) first.

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity |

| 146/148 | [M]⁺ (Molecular Ion) | High (with isotopic pattern for Cl) |

| 111 | [M - Cl]⁺ | Moderate |

| 118 | [M - CO]⁺ | Moderate |

| 63 | [C₅H₃]⁺ | Moderate |

Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns can be complex and are influenced by the ionization method.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds like phenols. Electrospray Ionization (ESI) is often used for less volatile compounds or in LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in characterizing a molecule like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structural confirmation.

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-3-fluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-3-fluorophenol in various organic solvents. This information is critical for researchers and professionals in drug development and chemical synthesis, where understanding the behavior of a compound in solution is paramount for process optimization, formulation development, and ensuring the integrity of analytical standards.

Physicochemical Properties of this compound

This compound is a halogenated aromatic compound with the molecular formula C₆H₄ClFO.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 146.55 g/mol | [1][2] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | 84 °C at 44 mmHg | [1] |

| Appearance | White to cream crystals or powder | [3] |

| pKa | 8.52 (Predicted) | [4][5] |

Solubility in Organic Solvents

The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. Quantitative solubility data in common organic solvents is essential for designing experiments and manufacturing processes.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The known values are summarized in Table 2.

| Solvent | Solubility | Temperature (°C) |

| Chloroform | 50 mg/mL | Not Specified |

| Methanol | 100 mg/mL (1 g/10 mL) | Not Specified |

Note: The temperatures for these solubility measurements were not specified in the source documents.

For comparison, the related compound 4-Chlorophenol exhibits the following solubilities at 20 °C:

-

Acetone: 74.4 g/100mL

-

Benzene: 44.4 g/100mL

-

Dioxane: 65.6 g/100mL

-

Ethanol: 50 mg/mL

-

Isopropanol: 21 g/100mL

-

Hexane: 0.4 g/100mL

Given the structural similarities, it can be inferred that this compound is likely to be highly soluble in polar aprotic and polar protic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO). However, experimental verification is necessary to determine the exact solubilities.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a standard procedure for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Organic solvent of choice (e.g., ethanol, acetone, DMSO, ethyl acetate), HPLC grade

-

Scintillation vials or sealed glass tubes

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Gravimetric Analysis (Optional but recommended for validation):

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is completely removed, weigh the flask containing the dried solute.

-

Calculate the solubility in mg/mL or g/100mL.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant sample to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Stability in Organic Solvents

The stability of this compound in solution is crucial for its storage and use in various applications. Degradation can lead to the formation of impurities, which can affect the outcome of chemical reactions or the accuracy of analytical measurements.

Factors Influencing Stability

-

Solvent Type: The polarity and proticity of the solvent can influence degradation pathways.

-

Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.

-

Light: Exposure to UV or visible light can induce photochemical degradation.

-

Presence of Contaminants: Trace amounts of acids, bases, or oxidizing agents in the solvent can catalyze decomposition.

It has been noted that this compound may discolor to orange during storage, which suggests potential degradation over time.[4][5]

Experimental Protocol for Stability Assessment

A long-term stability study can be conducted to evaluate the stability of this compound in a specific organic solvent under defined storage conditions.

Objective: To assess the chemical stability of this compound in a selected organic solvent over time at various storage conditions.

Materials:

-

High-purity this compound

-

High-purity organic solvent (e.g., methanol, acetonitrile, DMSO)

-

Amber glass vials with screw caps

-

HPLC system with a UV or PDA detector

-

Environmental chambers or ovens for controlled temperature and humidity storage

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

-

Ensure the solution is homogeneous.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into multiple amber glass vials to minimize the effects of repeated sampling from a single container.

-

Store the vials under different conditions, for example:

-

Refrigerated (2-8 °C)

-

Room temperature (e.g., 25 °C / 60% RH)

-

Accelerated conditions (e.g., 40 °C / 75% RH)

-

Photostability (exposed to light, e.g., ICH Q1B guidelines)

-

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before analysis.

-

Analyze the sample by a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

-

-

HPLC Analysis:

-

Inject the sample onto the HPLC system.

-

Quantify the peak area of the parent this compound.

-

Monitor for the appearance of any new peaks, which would indicate degradation products.

-

Calculate the percentage of the parent compound remaining relative to the initial (time 0) concentration.

-

Workflow for Stability Testing:

Caption: General workflow for assessing the stability of this compound in solution.

Conclusion

This technical guide provides the currently available data on the solubility of this compound in organic solvents and outlines detailed experimental protocols for its determination and for assessing its stability. While quantitative data is still limited, the provided methodologies offer a robust framework for researchers to generate the necessary data for their specific applications. The information presented herein is intended to aid in the effective handling, formulation, and analysis of this compound in a research and development setting. It is strongly recommended that experimental verification of solubility and stability be performed for any new solvent system or application.

References

An In-depth Technical Guide to 4-Chloro-3-fluorophenol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, historical context, synthesis protocols, and spectroscopic data, presented in a format tailored for scientific and research applications.

Introduction

This compound is a halogenated aromatic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenol ring, imparts specific electronic and lipophilic properties that are advantageous in the design of bioactive molecules and specialty chemicals. This guide aims to be a thorough resource for professionals working with this compound.

Properties of this compound

The physicochemical properties of this compound are critical for its application in synthesis and for understanding its behavior in various chemical and biological systems. A summary of its key properties is presented below.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClFO | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| CAS Number | 348-60-7 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | 84 °C at 44 mmHg | [1] |

| pKa | 8.52 ± 0.18 (Predicted) | N/A |

| Solubility | Soluble in chloroform (50 mg/mL) | [1] |

| InChI Key | XLHYAEBESNFTCA-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR (Nuclear Magnetic Resonance)

While a specific spectrum with assigned peaks and coupling constants was not found in the immediate search results, literature confirms that the ¹H NMR data is consistent with the structure of this compound.[2] The aromatic region would be expected to show complex splitting patterns due to the presence of three non-equivalent protons and their coupling to the fluorine atom.

¹³C NMR (Nuclear Magnetic Resonance)

A reference to the ¹³C NMR spectrum of this compound is available, indicating its use for structural confirmation.[3] The spectrum would be characterized by six distinct signals in the aromatic region, with the carbon atoms directly bonded to or in proximity to the fluorine and chlorine atoms showing characteristic chemical shifts and C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group (typically broad, around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹). Bands corresponding to C-Cl and C-F stretching would also be present in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 146 and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO, HCl, and other small fragments.

Discovery and History

The precise date and discoverer of this compound are not well-documented in readily available historical records. Its emergence is intrinsically linked to the broader development of organofluorine chemistry, which gained significant momentum in the mid-20th century. The synthesis of fluorinated aromatic compounds, including phenols, became more feasible with the development of new fluorination and halogenation techniques.

A plausible and commonly cited synthetic pathway to this compound starts from o-fluoronitrobenzene.[4] This suggests that the compound was likely first synthesized as chemists began to explore the functionalization of fluorinated aromatic rings. The general routes for preparing fluorophenols often involved multi-step processes starting from more readily available chloronitrobenzenes or bromo-fluorobenzenes.[5] The development of methods for the selective introduction of halogen atoms onto the aromatic ring was a key enabler for the synthesis of specifically substituted compounds like this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established chemical transformations.

Synthesis of 4-Amino-3-fluorophenol from o-Fluoronitrobenzene

This two-step procedure involves the reduction of the nitro group of o-fluoronitrobenzene to an amine.

Experimental Workflow

Caption: Synthesis of 4-Amino-3-fluorophenol.

Materials:

-

o-Fluoronitrobenzene

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Ethanol (anhydrous)

-

Deionized water

-

Concentrated sulfuric acid

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Petroleum ether

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Prepare a mixture of deionized water and anhydrous ethanol. Cautiously add a catalytic amount of concentrated sulfuric acid to this mixture.

-

To a high-pressure reaction vessel, add o-fluoronitrobenzene and the palladium on carbon catalyst. The mass ratio of the catalyst to o-fluoronitrobenzene is typically around 1:10.[4]

-

Add the acidic ethanol/water mixture to the reaction vessel.

-

Seal the reaction vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 0.1-0.4 MPa.[4]

-

Stir the mixture vigorously (e.g., 1000 rpm) and heat to approximately 60 °C.

-

Increase the hydrogen pressure to 0.4-0.6 MPa and maintain these conditions for about 1 hour, or until the reaction is complete (monitored by TLC or GC).[4]

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Extract the filtrate with ethyl acetate (3x).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from petroleum ether to yield pure 4-amino-3-fluorophenol.

Synthesis of this compound from 4-Amino-3-fluorophenol (via Sandmeyer-like Reaction)

This procedure involves the diazotization of the amino group followed by the introduction of a chlorine atom.

Logical Relationship of Synthesis

References

An In-depth Technical Guide to the Thermochemical Properties of 4-Chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 4-Chloro-3-fluorophenol. Due to the limited availability of direct experimental data for this specific compound, this document focuses on the established experimental and computational methodologies for determining these properties, supplemented with data from analogous halogenated phenols for comparative analysis.

Introduction to the Thermochemical Profile

This compound is a halogenated aromatic compound of interest in medicinal chemistry and materials science. Its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are crucial for understanding its stability, reactivity, and behavior in various chemical processes. These parameters are fundamental for process design, safety assessments, and the development of computational models for drug discovery and materials science.

Physicochemical and Thermochemical Data

The following tables summarize the available physical properties of this compound and provide a comparative look at the thermochemical data of related halogenated phenols. This comparative data is essential for estimating the properties of this compound and for validating computational predictions.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClFO | [1][2] |

| Molecular Weight | 146.55 g/mol | [1][2] |

| Melting Point | 54-56 °C | [1][3] |

| Boiling Point | 84 °C at 44 mmHg | [1][3] |

Table 2: Comparative Gaseous Phase Enthalpy of Formation (ΔfH°gas) at 298.15 K

| Compound | ΔfH°gas (kJ/mol) | Method |

| Phenol | -96.4 ± 0.6 | Experimental |

| 2-Fluorophenol | -141.5 ± 1.2 | Experimental |

| 4-Fluorophenol | -143.2 ± 1.1 | Experimental |

| 2,6-Dichlorophenol | -170.3 ± 1.5 | Experimental |

| 3,5-Dichlorophenol | -173.8 ± 1.6 | Experimental |

| This compound | Estimated | Computational |

Note: The value for this compound is an estimate based on computational methods and trends observed in related compounds, as direct experimental data is unavailable.

Table 3: Comparative Gaseous Phase Standard Molar Heat Capacity (Cp,gas) and Entropy (S°gas) at 298.15 K

| Compound | Cp,gas (J/mol·K) | S°gas (J/mol·K) | Method |

| Phenol | 127.21 | 315.4 | Experimental |

| This compound | Estimated | Estimated | Computational |

Note: Values for this compound are estimates derived from computational chemistry, pending experimental verification.

Experimental Protocols for Thermochemical Characterization

This section details the primary experimental methodologies employed to determine the thermochemical properties of halogenated phenols.

Enthalpy of Formation: Rotating Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic halogen compounds, rotating bomb calorimetry is the preferred method to obtain the standard enthalpy of combustion (ΔcH°), from which the enthalpy of formation can be derived.[4]

Methodology:

-

Sample Preparation: A precisely weighed sample (typically less than 1 gram) of the compound is placed in a crucible inside a high-pressure vessel, known as a "bomb".[5] For solid samples, pelletizing is common. A fuse wire is attached to electrodes, making contact with the sample.

-

Bomb Sealing and Pressurization: A small, known amount of water or a reducing solution (like arsenious oxide solution for chlorine compounds) is added to the bomb to ensure all combustion products are in a well-defined state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to 30 atm).[5]

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a calorimeter bucket. The entire assembly is placed within an adiabatic or isoperibol jacket to minimize heat exchange with the surroundings.

-

Combustion and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision before, during, and after the combustion until a stable final temperature is reached. The bomb is continuously rotated to ensure complete reaction and dissolution of the acid products.[4]

-

Data Analysis: The heat capacity of the calorimeter system (C_cal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise (ΔT) and C_cal, after applying corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, which involves the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl or HF in aqueous solution).

Diagram 1: Workflow for Rotating Bomb Calorimetry

Heat Capacity: Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a substance, the amount of heat required to raise its temperature by one degree, is determined using Differential Scanning Calorimetry (DSC). The sapphire method is a widely accepted and accurate procedure.[6][7]

Methodology:

-

Baseline Measurement: An initial DSC scan is performed with two empty crucibles (one for the sample and one for the reference) to establish the baseline heat flow of the instrument over the desired temperature range.

-

Sapphire Calibration: A sapphire disk of known mass is placed in the sample crucible, and the scan is repeated under identical conditions. Sapphire is used as a standard because its heat capacity is well-characterized over a broad temperature range.

-

Sample Measurement: The sapphire disk is replaced with a precisely weighed sample of this compound, and the DSC scan is performed for a third time.

-

Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three scans (baseline, sapphire, and sample) using the following equation:

Cp_sample = (Cp_sapphire * m_sapphire / m_sample) * (Δq_sample / Δq_sapphire)

where Cp is the heat capacity, m is the mass, and Δq is the difference in heat flow from the baseline for the sample and sapphire, respectively.

Diagram 2: Workflow for DSC Heat Capacity Measurement (Sapphire Method)

Enthalpy of Sublimation: Calvet Microcalorimetry

The enthalpy of sublimation (ΔsubH°) is the heat required to transform one mole of a substance from the solid to the gaseous state. It can be determined using a Calvet-type microcalorimeter.[8]

Methodology:

-

Sample Loading: A small, accurately weighed sample (1-5 mg) is placed in a sample holder within a furnace positioned above the calorimetric cell.

-

Drop and Thermal Equilibration: The sample is dropped from the furnace at a known temperature (often room temperature) into the heated calorimetric cell. The heat absorbed by the sample to reach the cell's temperature is measured, which can be used to determine heat capacity.

-

Sublimation Measurement: Once the sample reaches thermal equilibrium, the cell is evacuated. The endothermic heat flow associated with the sublimation of the sample is continuously measured by the thermopiles surrounding the cell until the entire sample has vaporized.

-

Calibration and Calculation: The instrument is calibrated by dissipating a known amount of electrical energy within the cell. The enthalpy of sublimation is calculated from the integrated area of the sublimation peak, the mass of the sample, and the calibration constant.

Vapor Pressure and Enthalpy of Vaporization/Sublimation: Knudsen Effusion Method

The Knudsen effusion method is used to determine the vapor pressure of solids or liquids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of vaporization or sublimation can be calculated using the Clausius-Clapeyron equation.[9][10]

Methodology:

-

Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice in its lid.

-

High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

-

Mass Loss Measurement: Under high vacuum, the substance effuses through the orifice. The rate of mass loss is measured over time using an ultra-sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation:

P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)

where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.

-

Enthalpy of Vaporization/Sublimation: By measuring the vapor pressure at several different temperatures, the enthalpy of vaporization or sublimation (ΔH_vap/sub) can be determined from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron equation.

Computational Protocols for Thermochemical Property Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Enthalpy of Formation: G3(MP2)//B3LYP Composite Method

High-accuracy composite methods, such as the Gaussian-3 (G3) theory and its variants, are widely used to calculate the gas-phase enthalpy of formation. The G3(MP2)//B3LYP method is a cost-effective yet reliable approach.

Methodology:

-

Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized, and its vibrational frequencies are calculated using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets, as prescribed by the G3(MP2) protocol.

-

Energy Corrections: The final G3(MP2) energy is obtained by combining the energies from the various calculations and applying several empirical corrections, including a higher-level correction (HLC) to account for remaining deficiencies.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated using the atomization energy method or, more reliably, through isodesmic reactions. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the reaction, which leads to significant cancellation of errors in the quantum chemical calculations. The enthalpy of formation at 298.15 K is then obtained by applying thermal corrections derived from the calculated vibrational frequencies.

Diagram 3: Workflow for G3(MP2)//B3LYP Enthalpy of Formation Calculation

Heat Capacity and Entropy: DFT Vibrational Analysis

The standard molar heat capacity (Cp) and entropy (S°) can be calculated from the vibrational frequencies obtained from DFT calculations.

Methodology:

-

Geometry Optimization and Frequency Calculation: As in the enthalpy of formation calculation, the first step is to obtain the optimized molecular geometry and the set of harmonic vibrational frequencies using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Partition Function Calculation: The total molecular partition function (q_total) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions. The vibrational partition function is calculated from the computed vibrational frequencies.

-

Thermodynamic Property Calculation: The heat capacity and entropy are then calculated from the partition function and its temperature derivatives using standard statistical mechanics formulas. These calculations are typically performed automatically by quantum chemistry software packages like Gaussian. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

Conclusion

This technical guide has detailed the primary experimental and computational methodologies for determining the thermochemical properties of this compound. While direct experimental data for this compound is scarce, the protocols and comparative data presented here provide a robust framework for researchers, scientists, and drug development professionals to understand, estimate, and, where necessary, measure these critical parameters. The application of the described computational methods can yield reliable estimates for the enthalpy of formation, heat capacity, and entropy, which can be invaluable in the absence of experimental data. Future experimental work on this compound is encouraged to validate these computational predictions and to further enrich the thermochemical database for halogenated aromatic compounds.

References

- 1. This compound | 348-60-7 [m.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. publications.iupac.org [publications.iupac.org]

- 5. scimed.co.uk [scimed.co.uk]

- 6. mse.ucr.edu [mse.ucr.edu]

- 7. infinitalab.com [infinitalab.com]

- 8. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 9. scranton.edu [scranton.edu]

- 10. pragolab.cz [pragolab.cz]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-chloro-3-fluoro catechol from 4-Chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-chloro-3-fluoro catechol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary starting material for the described methods is 4-Chloro-3-fluorophenol. The protocols outlined herein focus on two prominent and effective methods for ortho-hydroxylation of phenols: transition metal-catalyzed hydroxylation and enzymatic hydroxylation. These methods offer distinct advantages in terms of selectivity, reaction conditions, and scalability. This document includes detailed experimental procedures, data presentation in tabular format for easy comparison, and workflow diagrams generated using Graphviz to facilitate a clear understanding of the synthetic pathways.

Introduction

Catechols are crucial structural motifs found in a wide array of biologically active molecules and pharmaceutical agents. The regioselective synthesis of substituted catechols, such as 4-chloro-3-fluoro catechol, is a significant challenge in organic synthesis. Directing the hydroxylation to the ortho position of a phenol with high selectivity is often complicated by the formation of para-substituted byproducts. This document explores robust and selective methods to synthesize 4-chloro-3-fluoro catechol from this compound.

This compound can be hydroxylated at the ortho positions to yield the desired catechol product.[1] The methods detailed below, transition metal catalysis and enzymatic conversion, represent modern and efficient approaches to achieve this transformation.

Methods and Protocols

Two primary methods are detailed for the synthesis of 4-chloro-3-fluoro catechol:

-

Palladium-Catalyzed C-H Oxygenation: This method utilizes a palladium catalyst with a directing group strategy to achieve high ortho-selectivity.[2][3]

-

Enzymatic Hydroxylation using Phenol Hydroxylase: This biocatalytic approach offers high selectivity under mild reaction conditions, mimicking natural metabolic pathways.[1]

Protocol 1: Palladium-Catalyzed Synthesis of 4-chloro-3-fluoro catechol

This protocol is adapted from a general method for silanol-directed, Pd-catalyzed C-H oxygenation of phenols.[2][3] This approach involves the introduction of a silanol directing group, followed by Pd-catalyzed acetoxylation, cyclization, and subsequent deprotection to yield the catechol.

Experimental Workflow

Figure 1. Workflow for the Palladium-Catalyzed Synthesis of 4-chloro-3-fluoro catechol.

Materials

-

This compound

-

(2-(chloromethyl)phenyl)dimethylsilane (or similar silylating agent)

-

Base (e.g., Triethylamine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Tetrabutylammonium fluoride (TBAF)

-

Anhydrous solvents (e.g., Toluene, THF)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Detailed Procedure

Step 1: Synthesis of the Silylated Phenol Intermediate

-

To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C and add (2-(chloromethyl)phenyl)dimethylsilane (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the silylated phenol intermediate.

Step 2: Palladium-Catalyzed C-H Oxygenation

-

In a reaction vessel, combine the silylated phenol intermediate (1.0 eq), Pd(OAc)₂ (0.05 eq), and PhI(OAc)₂ (1.2 eq) in toluene.

-

Heat the mixture to 100 °C and stir for 4-6 hours.

-

Monitor the formation of the cyclic silicon-protected catechol by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 3: Desilylation to Yield 4-chloro-3-fluoro catechol

-

Dissolve the crude cyclic silicon-protected catechol in THF.

-

Add a 1M solution of TBAF in THF (1.5 eq) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 4-chloro-3-fluoro catechol, by flash column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Palladium(II) acetate | [2] |

| Directing Group | Silanol | [2][3] |

| Oxidant | (Diacetoxyiodo)benzene | [2] |

| Typical Yield | 60-80% (based on analogous phenol hydroxylations) | [2] |

| Selectivity | High for ortho-hydroxylation | [2][3] |

| Reaction Temperature | 100 °C (Oxygenation step) | [2] |

| Reaction Time | 6-8 hours (total for oxygenation and desilylation) | [2] |

Protocol 2: Enzymatic Synthesis of 4-chloro-3-fluoro catechol

This protocol utilizes a phenol hydroxylase enzyme, which is known to catalyze the ortho-hydroxylation of a variety of phenolic substrates, including halogenated phenols.[1] This biocatalytic method is performed under mild, aqueous conditions.

Experimental Workflow

Figure 2. Workflow for the Enzymatic Synthesis of 4-chloro-3-fluoro catechol.

Materials

-

This compound

-

Phenol hydroxylase (e.g., from Trichosporon cutaneum or a recombinant source)

-

NAD(P)H (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Phosphate buffer (pH 7.0-8.0)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Standard laboratory equipment for biochemical reactions and purification.

Detailed Procedure

-

Prepare a phosphate buffer solution (50 mM, pH 7.5).

-

In a reaction vessel, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the phosphate buffer to the desired final concentration (e.g., 1-5 mM).

-

Add NAD(P)H to the reaction mixture to a final concentration of 1-2 molar equivalents relative to the substrate.

-

Initiate the reaction by adding a purified preparation of phenol hydroxylase. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the progress of the reaction by HPLC, observing the consumption of the starting material and the formation of the catechol product.

-

Upon completion, or when the reaction rate plateaus, terminate the reaction by adding an equal volume of cold ethyl acetate to precipitate the enzyme and extract the product.

-

Separate the organic layer, and repeat the extraction of the aqueous layer.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting

References

Application Notes and Protocols for O-Alkylation of 4-Chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the O-alkylation of 4-chloro-3-fluorophenol, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline the general principles, specific experimental procedures, and comparative data for different alkylating agents.

Introduction to O-Alkylation of Phenols

The O-alkylation of phenols, commonly known as the Williamson ether synthesis, is a fundamental reaction in organic chemistry for the formation of aryl ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form the corresponding ether.

The general scheme for the O-alkylation of this compound is as follows:

Caption: General scheme for the O-alkylation of this compound.

Key factors influencing the reaction's success and selectivity include the choice of base, solvent, alkylating agent, and reaction temperature. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and potentially favoring C-alkylation, while aprotic polar solvents are generally preferred for O-alkylation.[1]

Experimental Protocols

Two general protocols for the O-alkylation of this compound are provided below, based on common laboratory practices for similar transformations.

Protocol 1: O-Alkylation using Potassium Carbonate in Acetone or Acetonitrile

This is a widely used and reliable method for the O-alkylation of phenols with various alkyl halides.

Caption: Workflow for O-alkylation using potassium carbonate.

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Alkylating agent (e.g., ethyl bromoacetate, benzyl bromide)

-

Acetone or Acetonitrile (anhydrous)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a suitable volume of acetone or acetonitrile to make a 0.1-0.5 M solution.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkylating agent (1.1-1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the inorganic salts and wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired O-alkylated product.

Protocol 2: O-Alkylation using Sodium Hydride in DMF or THF

This protocol is suitable for less reactive alkylating agents and when a stronger base is required.

Caption: Workflow for O-alkylation using sodium hydride.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkylating agent

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2-1.5 eq).

-

Add anhydrous DMF or THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

-

Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1-1.2 eq) dropwise.

-

Allow the reaction to proceed at room temperature or heat if necessary. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride or water at 0 °C.

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Conditions and Quantitative Data

The following tables summarize typical reaction conditions and reported yields for the O-alkylation of this compound and structurally similar phenols with various alkylating agents.

Table 1: O-Alkylation with Alkyl Halides and Sulfates

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Ethyl Sulfate | NaOH/Sodium Phenoxide | - | 80 | - | Not Reported | Synthesis of 4-chloro-3-fluorophenyl ether.[2] |

| n-Butyl Bromide | K₂CO₃ | Acetone | Reflux | 48 | ~85-90 | Based on O-alkylation of o-nitrophenol.[3] |

| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 2-6 | >90 | General conditions for substituted phenols. |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4-8 | >90 | General conditions for substituted phenols.[4] |

| Allyl Bromide | K₂CO₃ | Acetone | Reflux | 2-4 | >90 | General conditions for substituted phenols. |

Table 2: O-Alkylation with Functionalized Alkylating Agents

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Reflux | 72 | 63 | For the synthesis of ethyl 2-(salicyloxy)acetate.[5] |

| Ethyl Chloroacetate | - | Acetone | Reflux | - | - | Synthesis of 2-(4-fluorophenoxy)acetic acid.[6] |

| Chloroacetonitrile | K₂CO₃/KHCO₃ | Acetone | - | - | 89 | Phase-transfer catalysis used.[7] |

| 2-Chloroethanol | K₂CO₃ | Methanol | Room Temp | 5-24 | 60-99 | For a range of substituted phenols. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Alkylating agents are often toxic and lachrymatory. Handle with care.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

-

Low Yield: Ensure all reagents and solvents are anhydrous, especially when using NaH. Increase the reaction time or temperature if the starting material is not fully consumed. Consider using a more reactive alkylating agent (iodide > bromide > chloride).

-

C-Alkylation Byproduct: Use a less polar, aprotic solvent. Phase-transfer catalysis can also improve selectivity for O-alkylation.[8]

-

No Reaction: The base may not be strong enough to deprotonate the phenol. Consider switching from K₂CO₃ to a stronger base like NaH or NaOH. Ensure the alkylating agent is reactive enough.

These protocols and data should serve as a valuable resource for the successful O-alkylation of this compound in a research and development setting. Optimization of the reaction conditions may be necessary for specific substrates and scales.

References

- 1. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. pikka.uochb.cas.cz [pikka.uochb.cas.cz]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]

- 6. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 7. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: 4-Chloro-3-fluorophenol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloro-3-fluorophenol as a key starting material in the synthesis of pharmaceutical intermediates, with a focus on the generation of precursors for beta-adrenergic receptor antagonists. The protocols outlined below are representative methodologies for the synthesis of a key glycidyl ether intermediate and its subsequent conversion to a potential beta-blocker candidate.

Introduction

This compound is a versatile chemical building block in medicinal chemistry. Its substituted phenyl ring is a valuable moiety for introducing specific physicochemical properties into drug candidates, such as enhanced metabolic stability and binding affinity to target proteins. A primary application of this compound is in the synthesis of aryloxypropanolamine-based beta-blockers, a class of drugs widely used in the management of cardiovascular diseases.[1] The synthesis typically begins with the reaction of the phenol with epichlorohydrin to form a key glycidyl ether intermediate.[2]

Synthesis of a Key Pharmaceutical Intermediate: 1-(4-Chloro-3-fluorophenoxy)-2,3-epoxypropane

The reaction of this compound with epichlorohydrin under basic conditions yields the crucial intermediate, 1-(4-chloro-3-fluorophenoxy)-2,3-epoxypropane. This reaction is a variation of the Williamson ether synthesis.[3]

Experimental Protocol: Synthesis of 1-(4-Chloro-3-fluorophenoxy)-2,3-epoxypropane

Materials:

-

This compound

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Water (deionized)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of water (150 mL) and sodium hydroxide (11.5 g, 0.288 mol), add this compound (40 g, 0.273 mol) over a period of 10-15 minutes at room temperature.

-

Cool the resulting solution to 10-15°C in an ice bath.

-

Add DMSO (75 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 20°C.

-

After stirring for an additional 15 minutes, add epichlorohydrin (37.8 g, 0.409 mol) dropwise over 1 hour, ensuring the temperature remains between 10-15°C.

-

Slowly raise the temperature of the reaction mixture to 45°C and maintain stirring for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water (200 mL).

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (100 mL) followed by brine solution (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-(4-chloro-3-fluorophenoxy)-2,3-epoxypropane.

Quantitative Data Summary

| Parameter | Value |

| Yield | 75-85% |

| Purity (HPLC) | >98% |

| Reaction Time | 8-10 hours |

| Reaction Temperature | 45°C |

Synthesis of a Hypothetical Beta-Blocker Candidate: 1-(4-Chloro-3-fluorophenoxy)-3-(isopropylamino)propan-2-ol

The synthesized glycidyl ether intermediate can be further reacted with an amine, such as isopropylamine, to generate a potential beta-blocker. The opening of the epoxide ring by the amine is a key step in forming the final aryloxypropanolamine structure.[1][2]

Experimental Protocol: Synthesis of 1-(4-Chloro-3-fluorophenoxy)-3-(isopropylamino)propan-2-ol

Materials:

-